[(4-bromophenyl)methyl](imino)methyl-lambda6-sulfanone
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Overview
Description
(4-bromophenyl)methylmethyl-lambda6-sulfanone is a chemical compound with the molecular formula C8H10BrNOS. It is known for its potential biological activity and applications in various fields of scientific research . The compound is characterized by the presence of a bromophenyl group, an imino group, and a lambda6-sulfanone group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromophenyl)methylmethyl-lambda6-sulfanone typically involves the reaction of 4-bromobenzylamine with a suitable sulfonylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of (4-bromophenyl)methylmethyl-lambda6-sulfanone may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and yield while minimizing the environmental impact. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-bromophenyl)methylmethyl-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
(4-bromophenyl)methylmethyl-lambda6-sulfanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-bromophenyl)methylmethyl-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to generate reactive oxygen species (ROS) may contribute to its antimicrobial properties .
Comparison with Similar Compounds
(4-bromophenyl)methylmethyl-lambda6-sulfanone can be compared with other similar compounds, such as:
(4-chlorophenyl)methylmethyl-lambda6-sulfanone: Similar structure but with a chlorine atom instead of bromine.
(4-fluorophenyl)methylmethyl-lambda6-sulfanone: Similar structure but with a fluorine atom instead of bromine.
(4-methylphenyl)methylmethyl-lambda6-sulfanone: Similar structure but with a methyl group instead of bromine.
The uniqueness of (4-bromophenyl)methylmethyl-lambda6-sulfanone lies in its specific chemical properties and biological activities, which may differ from those of its analogs due to the presence of the bromine atom .
Properties
CAS No. |
2361971-16-4 |
---|---|
Molecular Formula |
C8H10BrNOS |
Molecular Weight |
248.1 |
Purity |
95 |
Origin of Product |
United States |
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